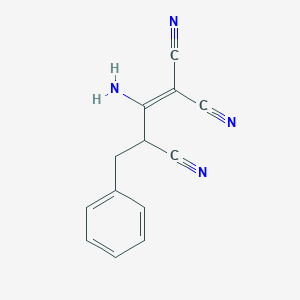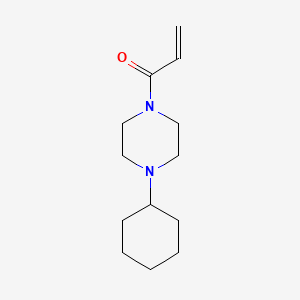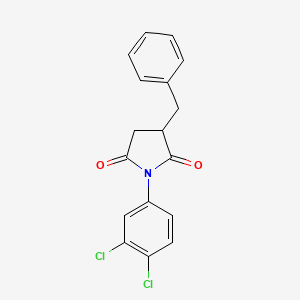
2-Amino-4-phenylbut-1-ene-1,1,3-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-phenylbut-1-ene-1,1,3-tricarbonitrile is a multifunctional organic compound known for its versatility in synthetic chemistry. It is characterized by the presence of an amino group, a phenyl group, and three nitrile groups, making it a valuable building block in the synthesis of various heterocyclic compounds and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-phenylbut-1-ene-1,1,3-tricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . The reaction typically involves the use of an appropriate solvent and controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale dimerization processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-phenylbut-1-ene-1,1,3-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups into amines.
Substitution: The amino and phenyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various heterocyclic compounds, amines, and substituted derivatives, which are valuable in medicinal chemistry and material science .
Scientific Research Applications
2-Amino-4-phenylbut-1-ene-1,1,3-tricarbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-phenylbut-1-ene-1,1,3-tricarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrile groups act as electron acceptors, facilitating various biochemical reactions. Its amino group can form hydrogen bonds, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Aminoprop-1-ene-1,1,3-tricarbonitrile: Known for its use in the synthesis of heterocyclic systems.
4-Phenyl-1-butene: Utilized in polymerization reactions and the production of copolymers.
Uniqueness
2-Amino-4-phenylbut-1-ene-1,1,3-tricarbonitrile stands out due to its multifunctional nature, combining the reactivity of nitrile groups with the stability of the phenyl group. This unique combination makes it a versatile reagent in organic synthesis and a valuable compound in various scientific research fields .
Properties
Molecular Formula |
C13H10N4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-amino-4-phenylbut-1-ene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C13H10N4/c14-7-11(13(17)12(8-15)9-16)6-10-4-2-1-3-5-10/h1-5,11H,6,17H2 |
InChI Key |
ZCLXECYWOINQSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)C(=C(C#N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethoxybenzyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11039617.png)

![N-[(E)-(1,3-benzoxazol-2-ylamino){[(4-chlorophenoxy)acetyl]amino}methylidene]-2-(4-chlorophenoxy)acetamide](/img/structure/B11039629.png)
![1-[6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11039634.png)
![N-(3,4-Dichlorophenyl)-2-[1-(2-furylmethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-D]pyrimidin-6-YL]acetamide](/img/structure/B11039635.png)
![3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11039644.png)

![1-[7-Amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone](/img/structure/B11039655.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B11039660.png)
![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039665.png)
![N-(2-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11039668.png)
![N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B11039669.png)

![(1E)-8-methoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039685.png)
